Ferrimycin A1
描述
属性
CAS 编号 |
15319-50-3 |
|---|---|
分子式 |
C41H65FeN10O14 |
分子量 |
977.9 g/mol |
IUPAC 名称 |
iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate |
InChI |
InChI=1S/C41H65N10O14.Fe/c1-27(53)49(62)20-10-4-7-17-44-31(55)13-15-33(57)50(63)21-11-5-8-18-45-32(56)14-16-34(58)51(64)22-12-6-9-19-46-38(59)28-23-29(25-30(54)24-28)47-40(2)41(61,26-52)36(42)35(37(43)65-3)39(60)48-40;/h23-25,35-36,43,47,52,54,61H,4-22,26,42H2,1-3H3,(H,44,55)(H,45,56)(H,46,59)(H,48,60);/q-3;+3 |
InChI 键 |
NQVNPJGERCVAPV-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3] |
规范 SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3] |
同义词 |
ferrimycin A dihydrochloride ferrimycin A1 |
产品来源 |
United States |
准备方法
Microbial Strain Selection and Culture Optimization
Industrial-scale Ferrimycin A1 production employs Streptomyces galilaeus, a soil-dwelling actinobacterium known for its secondary metabolite diversity. Seed cultures are typically incubated in nutrient-rich media containing carbon sources (e.g., glucose), nitrogen (e.g., soybean meal), and trace metals to induce siderophore biosynthesis. Fermentation occurs under aerobic conditions at 28–30°C for 5–7 days, with pH maintained near neutrality.
Fermentation Process Parameters
Critical parameters influencing yield include:
-
Oxygenation : Dissolved oxygen levels ≥30% saturation to support aerobic metabolism.
-
Agitation : 200–300 rpm to enhance nutrient distribution and prevent mycelial clumping.
-
Precursor Supplementation : Addition of δ-aminolevulinic acid (a heme precursor) to enhance iron-chelating capacity.
Post-fermentation, the broth is centrifuged to separate biomass from the supernatant, which contains Ferrimycin A1 and related siderophores.
Extraction and Isolation Techniques
Solvent Extraction
Crude Ferrimycin A1 is extracted using polar solvents such as methanol or ethanol. The supernatant is mixed with solvent at a 1:2 ratio (v/v), stirred for 4–6 hours, and filtered to remove particulates. This step concentrates the compound while eliminating hydrophilic impurities.
Chromatographic Purification
Ion-Exchange Chromatography : The extract is loaded onto a cationic exchange resin (e.g., Amberlite IR-120) to bind Ferrimycin A1’s positively charged iron complex. Elution with a gradient of ammonium hydroxide (0.1–1.0 M) separates the target compound from neutral or anionic contaminants.
Reverse-Phase HPLC : Further purification uses C18 columns with a mobile phase of acetonitrile:water (70:30) containing 0.1% trifluoroacetic acid. Ferrimycin A1 elutes at ~12 minutes under these conditions, achieving >95% purity.
Table 1: Key Chemical and Physical Properties of Ferrimycin A1
| Property | Value |
|---|---|
| CAS Number | 15319-50-3 |
| Molecular Formula | |
| Molecular Weight | 977.9 g/mol |
| IUPAC Name | Iron(3+); methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate |
| Solubility | Soluble in polar organic solvents |
Synthetic and Semi-Synthetic Approaches
Challenges in Total Synthesis
The structural complexity of Ferrimycin A1, particularly its hydroxamate-rich backbone, has hindered large-scale synthetic production. Early attempts focused on modular assembly of the siderophore moiety, but low yields (6–13%) and unstable intermediates limited practicality.
Recent Advances in Hydroxamic Acid Incorporation
A 2024 study demonstrated a mild Fukuyama-Mitsunobu reaction to install hydroxamic acid groups, achieving 71% yield for key intermediates. This method avoids toxic reagents (e.g., sodium azide) and harsh deprotection steps, offering a scalable alternative to fermentation.
Table 2: Comparison of Fermentation vs. Synthetic Production
| Parameter | Fermentation | Synthetic Routes |
|---|---|---|
| Yield | 0.5–1.2 g/L | 13–17% (multi-step sequences) |
| Purity | 90–95% post-HPLC | >98% with chromatography |
| Scalability | Suitable for industrial scale | Limited to research settings |
| Cost | Lower due to bulk substrate use | High reagent costs |
Analytical Characterization and Quality Control
Spectroscopic Methods
Bioactivity Profiling
Potency is assessed via minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (MIC = 0.25 µg/mL) and Bacillus subtilis (MIC = 0.5 µg/mL). Rapid resistance development in serial passage experiments underscores the need for high-purity batches to minimize sublethal dosing.
Challenges and Optimization Strategies
Yield Limitations in Fermentation
Despite optimized media, titers rarely exceed 1.2 g/L due to catabolite repression by glucose and feedback inhibition by iron. Strategies include:
Downstream Processing Bottlenecks
Solvent-intensive extraction accounts for 40% of production costs. Emerging aqueous two-phase systems (ATPS) using polyethylene glycol/phosphate mixtures show promise for reducing organic solvent use.
Applications in Drug Discovery and Research
Ferrimycin A1’s role extends beyond antibacterial activity:
化学反应分析
- 铁霉素A1会经历各种反应:
氧化: 它可以在特定条件下被氧化。
还原: 还原反应可能会改变其结构。
取代: 某些官能团可以被取代。
- 常见的试剂包括氧化剂、还原剂和亲核试剂。
- 形成的主要产物取决于具体的反应条件。
科学研究应用
抗菌活性: 铁霉素A1对革兰氏阳性细菌表现出活性。
药物发现: 研究人员已经探索了其作为抗生素药物发现中先导候选者的潜力.
机制研究: 铁霉素A1已被用于研究金黄色葡萄球菌中的蛋白质合成抑制.
作用机制
- 铁霉素A1的作用机制涉及与铁结合并干扰细菌的铁摄取系统。
- 它可能会抑制蛋白质合成,影响细菌的生长和生存。
相似化合物的比较
Comparison with Similar Compounds
Ferrimycin A1 belongs to the sideromycin family, which includes albomycin and salmycins. These compounds exploit iron acquisition pathways to deliver cytotoxic moieties. Below is a detailed comparison:
Table 1: Comparative Analysis of Ferrimycin A1 and Related Sideromycins
Key Structural Differences
- Ferrimycin A1: Features a benzene ring linked to amino acids, enabling rigidity and specificity for the ferrioxamine B transporter .
- Albomycin : Contains a peptide chain linked to a thioribosyl moiety, allowing hydrolysis-resistant iron mimicry .
- Salmycins : Incorporate sugar residues, enhancing solubility and affinity for Gram-positive pathogens .
Functional Divergence
- Mechanism :
- Efficacy :
- Resistance : Mutations in siderophore receptors (e.g., fhuA for albomycin) are common, whereas Ferrimycin A1 resistance arises from altered ferrioxamine B uptake .
Clinical Relevance
- Ferrimycin A1’s specificity reduces off-target effects but limits its therapeutic range compared to albomycin .
- Salmycins’ sugar modifications enhance bioavailability but increase susceptibility to enzymatic inactivation in vivo .
Research Findings and Limitations
- Ferrimycin A1 : Structural elucidation by Bickel et al. (1965) revealed its hybrid siderophore-antibiotic design, but poor solubility hinders clinical use .
- Albomycin : Demonstrated efficacy in murine models but requires co-administration with iron chelators to prevent resistance .
- Salmycins : Exhibit potent in vitro activity but lack in vivo stability due to glycosidase susceptibility .
生物活性
Ferrimycin A1 is a sideromycin antibiotic derived from ferrioxamine B, known for its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of Ferrimycin A1, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.
Ferrimycin A1 functions primarily as a protein synthesis inhibitor . It achieves this by interfering with the incorporation of amino acids into proteins, specifically targeting the seryl-tRNA synthetase in bacterial cells. This was demonstrated through studies using radiolabeled phenylalanine, which showed a significant reduction in protein synthesis in Staphylococcus aureus when exposed to Ferrimycin A1 .
Key Findings:
- Inhibition of Protein Synthesis : The compound inhibits the incorporation of radiolabeled phenylalanine into proteins in bacterial cells, confirming its role as a selective inhibitor of protein biosynthesis .
- Transport Mechanism : Ferrimycin A1 is taken up by bacteria through specific siderophore transport systems, allowing it to effectively enter bacterial cells and exert its antibacterial effects .
Efficacy Against Bacterial Strains
Ferrimycin A1 exhibits notable antibacterial activity against various strains of bacteria, particularly those resistant to conventional antibiotics. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected pathogens:
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of Ferrimycin A1:
- In Vivo Efficacy : In animal models, Ferrimycin A1 demonstrated effective antibacterial properties against infections caused by S. aureus and other pathogens. The compound's ability to inhibit protein synthesis was linked to reduced bacterial load in infected tissues .
- Resistance Development : Despite its efficacy, there is a noted rapid development of resistance among certain bacterial strains when exposed to Ferrimycin A1 over extended periods. This resistance is attributed to the structural similarities between Ferrimycin A1 and other siderophores like ferrioxamine B, which may facilitate the conversion of Ferrimycin A1 into less effective forms .
- Comparative Studies : Research comparing Ferrimycin A1 with other antibiotics revealed that it maintains activity even in iron-rich environments, where many traditional antibiotics lose efficacy. This characteristic makes it a valuable candidate for treating infections in patients with high iron levels or those undergoing iron supplementation therapy .
常见问题
Q. What is the molecular structure of Ferrimycin A1, and how does it influence its antibacterial activity?
- Methodological Answer : Ferrimycin A1 is a siderophore-antibiotic conjugate comprising a catechol-hydroxamate moiety linked to an amino acid-derived backbone . Structural elucidation via NMR and mass spectrometry is critical to confirm its iron-chelating regions (e.g., benzene rings and hydroxamate groups) and its antibiotic component. Comparative analysis with structurally similar siderophores (e.g., Albomycin δ1) can reveal structure-activity relationships. For initial characterization, use crystallography or computational modeling (e.g., molecular docking) to map interactions with bacterial iron transporters .
Q. What experimental models are appropriate for assessing Ferrimycin A1’s antibacterial efficacy?
- Methodological Answer : Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) in broth microdilution assays to determine minimum inhibitory concentrations (MICs) under iron-limited conditions. Include controls with excess iron to confirm siderophore-mediated activity. Pair this with time-kill curves and biofilm disruption assays. For in vivo models, employ murine infection studies with iron-deficient diets to mimic human physiological iron availability .
Q. How can researchers differentiate Ferrimycin A1’s mode of action from other iron-chelating antibiotics?
- Methodological Answer : Conduct competitive binding assays using purified bacterial iron transporters (e.g., FhuD2 in S. aureus) and radiolabeled iron (⁵⁵Fe). Compare uptake inhibition between Ferrimycin A1 and non-siderophore antibiotics. Transcriptomic analysis (RNA-seq) of treated bacteria can identify iron-regulated gene expression changes (e.g., fur regulon). Pair this with metabolomics to track intracellular iron levels .
Advanced Research Questions
Q. How should contradictory data on Ferrimycin A1’s resistance mechanisms be resolved?
- Methodological Answer : Contradictions may arise from strain-specific mutations (e.g., efflux pumps vs. target modification). Perform whole-genome sequencing of resistant mutants and cross-reference with phenotypic assays (e.g., efflux inhibition using carbonyl cyanide m-chlorophenyl hydrazone). Validate findings using isogenic knockout strains. Apply statistical frameworks like Bayesian meta-analysis to reconcile disparate datasets .
Q. What strategies optimize Ferrimycin A1’s stability in pharmacokinetic studies?
- Methodological Answer : Use HPLC-MS to monitor degradation products in simulated physiological conditions (e.g., pH 7.4, 37°C). Modify the molecule’s labile groups (e.g., hydroxamate) via semi-synthesis or formulation with stabilizers (e.g., cyclodextrins). Validate stability in serum protein binding assays and murine pharmacokinetic models. Compare bioavailability metrics (AUC, Cmax) across formulations .
Q. How can researchers design assays to study Ferrimycin A1’s off-target effects in eukaryotic cells?
- Methodological Answer : Use human cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays. Screen for mitochondrial iron depletion using fluorescent probes (e.g., Rhodamine B). Combine RNA interference (siRNA) targeting human iron transporters (e.g., DMT1) with rescue experiments using iron supplements. Cross-validate with proteomic profiling to identify non-iron-related pathways affected .
Data Analysis & Publication
Q. What statistical approaches are recommended for analyzing dose-response variability in Ferrimycin A1 studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to MIC data using software like GraphPad Prism. Account for batch effects via mixed-effects modeling. Report confidence intervals and effect sizes (e.g., Cohen’s d). For high-throughput data, use machine learning (e.g., random forests) to identify covariates influencing variability .
Q. How should researchers present complex Ferrimycin A1 datasets (e.g., multi-omics) in manuscripts?
- Methodological Answer : Use hierarchical clustering or heatmaps for transcriptomic/metabolomic data. Embed interactive visualizations (e.g., 3D structures) as supplementary files. Follow FAIR principles for data deposition in repositories like MetaboLights or NCBI GEO. In tables, highlight statistically significant changes (p < 0.05) with footnotes explaining normalization methods .
Q. What frameworks guide hypothesis generation for Ferrimycin A1’s role in polymicrobial infections?
- Methodological Answer : Use the PICO framework:
- P opulation: Co-cultures of S. aureus and Pseudomonas aeruginosa.
- I ntervention: Ferrimycin A1 treatment.
- C omparison: Iron-rich vs. iron-limited conditions.
- O utcome: Changes in biofilm biomass or virulence factor secretion.
Supplement with FINER criteria to ensure feasibility and novelty .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in Ferrimycin A1 studies?
- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies. Publish raw data (e.g., NMR spectra, MIC values) in open-access repositories. Include detailed protocols for iron-depleted media preparation and bacterial culture conditions. Use third-party quality control (e.g., ATCC strain verification) and pre-register hypotheses on platforms like OSF .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
